molecular formula C16H23NO2 B13947677 Methyl 3-(1-benzylpiperidin-3-yl)propanoate

Methyl 3-(1-benzylpiperidin-3-yl)propanoate

Katalognummer: B13947677
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: GLHIKGGJEVYYAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(1-benzylpiperidin-3-yl)propanoate is an organic compound with the molecular formula C15H23NO2. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-benzylpiperidin-3-yl)propanoate typically involves the esterification of 3-(1-benzylpiperidin-3-yl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1-benzylpiperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is 3-(1-benzylpiperidin-3-yl)propanoic acid.

    Reduction: The major product is 3-(1-benzylpiperidin-3-yl)propanol.

    Substitution: The products vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(1-benzylpiperidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 3-(1-benzylpiperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(1-piperidinyl)propanoate: A similar compound with a piperidine ring but without the benzyl group.

    3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride: Another related compound with a similar structure but different functional groups.

Uniqueness

Methyl 3-(1-benzylpiperidin-3-yl)propanoate is unique due to the presence of the benzyl group, which can significantly influence its chemical properties and biological activities. This structural feature can enhance its interaction with certain biological targets, making it a valuable compound in research and development.

Eigenschaften

Molekularformel

C16H23NO2

Molekulargewicht

261.36 g/mol

IUPAC-Name

methyl 3-(1-benzylpiperidin-3-yl)propanoate

InChI

InChI=1S/C16H23NO2/c1-19-16(18)10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3

InChI-Schlüssel

GLHIKGGJEVYYAK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC1CCCN(C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.